1,3-Oxazole-5-carbohydrazide
Overview
Description
1,3-Oxazole-5-carbohydrazide is a heterocyclic compound that features an oxazole ring fused with a carbohydrazide group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazole-5-carbohydrazide can be synthesized through various synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods
Industrial production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods employ catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions, which are efficient and eco-friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Oxazolines can be oxidized to oxazoles using reagents like manganese dioxide.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the oxazole ring, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
1,3-Oxazole-5-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-oxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Another five-membered heterocyclic compound with similar biological activities.
Benzoxazole: Contains a fused benzene ring and exhibits potent anticancer activity.
Indole: A heterocyclic compound with a wide range of biological activities.
Uniqueness
1,3-Oxazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
1,3-oxazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXHUIKFGEJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693257 | |
Record name | 1,3-Oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-30-6 | |
Record name | 1,3-Oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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